molecular formula C11H18ClNO2 B566200 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride CAS No. 55752-05-1

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride

Cat. No. B566200
CAS RN: 55752-05-1
M. Wt: 231.72
InChI Key: ODBURCHEUUMLGD-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride is a biochemical used for proteomics research . It is a phenethylamine derivative .


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride is 231.71900 . Other physical and chemical properties such as density, melting point, boiling point, and flash point were not available in the search results.

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, derivatives of dimethoxybenzene, similar to 4,5-dimethoxy-2-methylbenzeneethanamine, are used in developing sensitive and selective assays. For instance, McLellan and Thornalley (1992) describe a method involving derivatisation of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline, which can be analyzed using liquid chromatography with spectrophotometric and fluorimetric detection. This method is significant for assaying methylglyoxal in chemical and biological systems, showcasing the utility of dimethoxybenzene derivatives in complex analytical procedures (McLellan & Thornalley, 1992).

Synthetic Chemistry Applications

In synthetic chemistry, these compounds are valuable intermediates for constructing complex molecular structures. Huang et al. (2004) demonstrated the use of 3,4-dimethoxybenzeneethanamine in a one-pot Bischler–Napieralski reaction, followed by oxidative coupling, to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinolines and (±)-Glaucine, highlighting the compound's role in efficient synthetic pathways (Huang et al., 2004).

Medical Intermediate Synthesis

Zhimin (2003) reported the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate used in treating psychosis, demonstrating the potential of dimethoxybenzene derivatives in pharmaceutical synthesis. This underscores the relevance of these compounds in developing therapeutic agents (Zhimin, 2003).

Exploratory Chemical Synthesis

Furthermore, Trachsel's (2003) work on synthesizing 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which act as potent 5-HT2A/C ligands, exemplifies the exploration of dimethoxybenzene derivatives for understanding structure-activity relationships in medicinal chemistry (Trachsel, 2003).

properties

IUPAC Name

2-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBURCHEUUMLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCN)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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